(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate
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Overview
Description
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate is a complex organic compound that features a cyclohexyl ring substituted with isopropyl and methyl groups, a dihydroxyphenyl group, and a vinylbenzyl group attached to a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate typically involves a multi-step process. One common method includes the following stages :
Stage 1: The reaction of 10-(2,5-dihydroxyphenyl)-10H-9-oxa-10-phosphaphenanthrene-10-oxide with sodium hydroxide in toluene at 70°C for 0.5 hours.
Stage 2: The resulting product is then reacted with 4-vinylbenzyl chloride in the presence of tetrabutylammonium bromide in toluene for 10 hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, including polymers and flame retardants.
Mechanism of Action
The mechanism of action of (Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phosphaphenanthrene-10-oxide:
4-(1H-Benzimidazol-2-yl)-benzene-1,3-diols: Compounds with similar biological activities, such as enzyme inhibition and antioxidant properties.
Uniqueness
(Sp)-(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (2,5-dihydroxyphenyl)(4-vinylbenzyl)phosphinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its vinyl group allows for versatile chemical modifications, while the dihydroxyphenyl and phosphinate moieties contribute to its potential biological activities.
Properties
Molecular Formula |
C25H33O4P |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[(4-ethenylphenyl)methyl-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyphosphoryl]benzene-1,4-diol |
InChI |
InChI=1S/C25H33O4P/c1-5-19-7-9-20(10-8-19)16-30(28,25-15-21(26)11-13-23(25)27)29-24-14-18(4)6-12-22(24)17(2)3/h5,7-11,13,15,17-18,22,24,26-27H,1,6,12,14,16H2,2-4H3/t18-,22+,24-,30?/m1/s1 |
InChI Key |
PGOJYDCDIZQEAL-FEGQCRPNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OP(=O)(CC2=CC=C(C=C2)C=C)C3=C(C=CC(=C3)O)O)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(CC2=CC=C(C=C2)C=C)C3=C(C=CC(=C3)O)O)C(C)C |
Origin of Product |
United States |
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